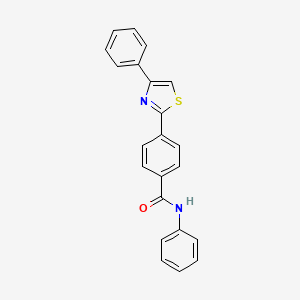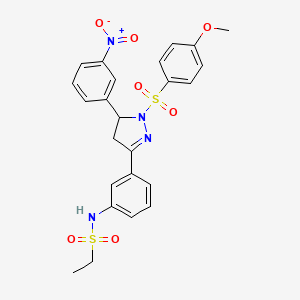![molecular formula C22H24N4O6S B2383257 4-(2-Oxo-2-(4-(phénylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]décan-8-yl)acétamido)benzamide CAS No. 904268-19-5](/img/structure/B2383257.png)
4-(2-Oxo-2-(4-(phénylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]décan-8-yl)acétamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide is a complex organic compound, notable for its intricate molecular structure that incorporates a spiro-ring system, phenylsulfonyl moiety, and an acetamido group. This compound is of interest in various fields including organic synthesis, pharmaceutical research, and materials science.
Applications De Recherche Scientifique
Chemistry:
In chemistry, the compound serves as a building block for creating more complex molecules. It is used in the design of novel organic synthesis routes and as a starting material for new chemical entities.
Biology and Medicine:
The compound shows promise in medicinal chemistry for developing potential drug candidates due to its unique molecular features. It has been studied for its activity against various biological targets, including enzymes and receptors.
Industry:
In industrial applications, it is utilized in materials science for the synthesis of novel polymers and advanced materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Preparation of 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide generally involves multi-step organic synthesis:
The synthesis starts with the construction of the spiro-ring system, typically via a cyclization reaction involving an appropriate diamine and a carbonyl-containing compound.
Subsequent sulfonation introduces the phenylsulfonyl group.
The acetamido group is incorporated via an amidation reaction, often using acetic anhydride or acetyl chloride.
The final step involves the formation of the benzamide group.
Industrial Production Methods:
On an industrial scale, the synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Key factors include:
Controlled temperatures and pressures.
Use of efficient catalysts to speed up the reactions.
Solvent selection to maximize solubility and reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions:
The compound can undergo various chemical reactions:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using agents such as lithium aluminum hydride (LAH).
Substitution Reactions: Electrophilic or nucleophilic substitution can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Performed in acidic or basic conditions, depending on the specific reaction.
Reduction: Often carried out in anhydrous conditions to avoid unwanted side reactions.
Substitution: Conditions vary widely but often involve solvents like acetonitrile or dimethylformamide (DMF) to enhance reactivity.
Major Products:
Oxidation Products: Depending on the site of oxidation, products may include sulfoxides or sulfones.
Reduction Products: Typically include secondary amines or alcohols.
Substitution Products: Vary based on the substituent introduced, resulting in a wide array of derivatives.
Mécanisme D'action
When compared to similar compounds, 4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide stands out due to:
Its unique spiro-ring structure, which imparts distinctive chemical reactivity.
The presence of the phenylsulfonyl group, enhancing its potential as a pharmaceutical agent.
The acetamido and benzamide groups, which provide versatile points for chemical modification.
Comparaison Avec Des Composés Similaires
4-(2-Oxo-2-(4-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide
4-(2-Oxo-2-(4-(chlorosulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamido)benzamide
4-(2-Oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propionamido)benzamide
This overview should provide a comprehensive insight into the compound, its synthesis, reactions, applications, and how it compares to similar entities
Propriétés
IUPAC Name |
4-[[2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c23-19(27)16-6-8-17(9-7-16)24-20(28)21(29)25-12-10-22(11-13-25)26(14-15-32-22)33(30,31)18-4-2-1-3-5-18/h1-9H,10-15H2,(H2,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWSCSRJGTVPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2383189.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)


